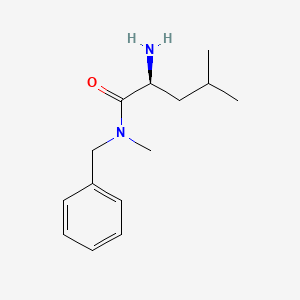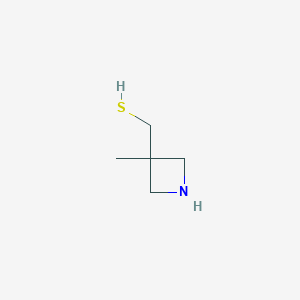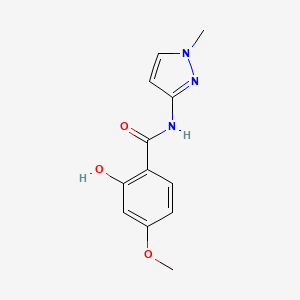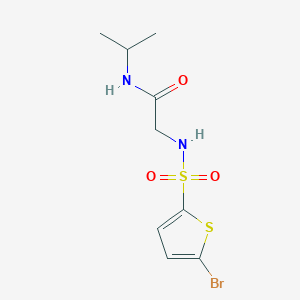
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.1999 g/mol This compound features a benzodioxole ring substituted with an ethoxy group and a methanol group, making it a derivative of benzodioxole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol typically involves the reaction of 6-ethoxy-1,3-benzodioxole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethoxy-1,3-benzodioxol-5-carboxylic acid.
Reduction: Formation of 6-ethoxy-1,3-benzodioxol-5-ylmethane.
Substitution: Formation of various substituted benzodioxole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-Ethoxy-1,3-benzodioxol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological effects. Research focuses on their potential as anti-inflammatory, antioxidant, and neuroprotective agents .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of pharmaceuticals, agrochemicals, and fragrances .
Mecanismo De Acción
The mechanism of action of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxy-1,3-benzodioxol-5-yl)methanol: Similar structure with a methoxy group instead of an ethoxy group.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Contains a nitro group and an ethanol group.
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Contains a benzodioxole ring with additional functional groups
Uniqueness
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(6-ethoxy-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C10H12O4/c1-2-12-8-4-10-9(13-6-14-10)3-7(8)5-11/h3-4,11H,2,5-6H2,1H3 |
Clave InChI |
WLQFPGHRNYNTAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1CO)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B14914258.png)
![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol](/img/structure/B14914271.png)


![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)

![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
